![molecular formula C21H19N3O6 B2560865 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one CAS No. 946355-32-4](/img/structure/B2560865.png)
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety, known for its role in enhancing biological activity.
- Oxadiazole ring , which is often associated with antimicrobial and anticancer activities.
- Pyrrolidinone structure , contributing to the compound's stability and interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant biological activities, particularly in cancer treatment. The specific compound under review has been investigated for its anticancer effects through various mechanisms.
Anticancer Activity
Research has shown that compounds containing the benzo[d][1,3]dioxole structure can inhibit cancer cell proliferation. For instance:
- A study reported that similar benzo[d][1,3]dioxole derivatives demonstrated significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116) .
Table 1: IC50 Values of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Compound A | HepG2 | 2.38 |
Compound B | HCT116 | 1.54 |
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can promote apoptosis through modulation of mitochondrial proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies
Several case studies highlight the effectiveness of compounds similar to the one under review:
- Study on Antitumor Effects : In vitro studies demonstrated that a derivative with a benzo[d][1,3]dioxole moiety showed potent antiproliferative activity against multiple cancer cell lines while exhibiting low cytotoxicity against normal cells .
- Molecular Docking Studies : Molecular docking studies have indicated favorable binding interactions between this compound and key proteins involved in cancer progression, suggesting potential as a lead compound for further development .
科学的研究の応用
Anticancer Applications
Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that structurally similar compounds can inhibit cell proliferation in various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.09 - 157.4 | Induction of apoptosis via reactive oxygen species generation |
HCC1954 | 0.5 - 10 | Inhibition of cell cycle progression |
SKBR-3 | Variable | Interaction with specific molecular targets |
These findings suggest that the compound may act as an enzyme inhibitor or modulate receptor functions, although further studies are needed to elucidate the exact mechanisms involved.
Antimicrobial Properties
Compounds similar to this one have demonstrated notable antimicrobial activities. For instance:
- Larvicidal Activity: Derivatives of the benzo[d][1,3]dioxole group have shown effectiveness against Aedes aegypti, a vector for several viral diseases.
Research indicates that the structural features of this compound may enhance its efficacy against microbial targets while minimizing toxicity to non-target organisms.
Neuropharmacological Effects
The structural characteristics of this compound suggest potential neuropharmacological applications. Related compounds have exhibited:
- Sedative Effects: Some derivatives act as sedatives and anticonvulsants.
- Analgesic Activity: Compounds with similar structures have demonstrated antinociceptive properties in animal models.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives similar to this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used.
Case Study 2: Neuropharmacological Assessment
In behavioral studies assessing sedative effects in mice, it was found that compounds closely related to this one exhibited significant sedative properties, indicating potential for further exploration in neuropharmacology.
特性
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-26-14-4-6-16(27-2)15(9-14)24-10-13(8-19(24)25)21-22-20(23-30-21)12-3-5-17-18(7-12)29-11-28-17/h3-7,9,13H,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMSJCHELHQIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。